Technical Guide: N-Boc-S-(tert-butyl)-L-cysteine in Peptide Synthesis and Drug Discovery
Technical Guide: N-Boc-S-(tert-butyl)-L-cysteine in Peptide Synthesis and Drug Discovery
This technical guide details the physical and chemical properties, synthesis, and applications of N-Boc-S-(tert-butyl)-L-cysteine , a critical building block in peptide chemistry.
Executive Summary
N-Boc-S-(tert-butyl)-L-cysteine (Boc-Cys(tBu)-OH) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS) and medicinal chemistry.[1][2][3] Its primary value lies in its orthogonal protection scheme : the N-terminal Boc group is acid-labile (removed by TFA), while the side-chain S-tert-butyl thioether is exceptionally stable to acids (surviving TFA and often HF). This stability allows for the synthesis of peptides where the cysteine thiol remains protected after cleavage from the resin, facilitating downstream regioselective disulfide bond formation or site-specific conjugation.
Part 1: Identity & Physicochemical Profile
The following data consolidates physical constants and solubility profiles essential for laboratory handling and characterization.
Chemical Identity
| Property | Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)-S-tert-butyl-L-cysteine |
| Synonyms | Boc-Cys(tBu)-OH; Boc-S-t-butyl-L-cysteine |
| CAS Number | 56976-06-8 |
| Molecular Formula | C₁₂H₂₃NO₄S |
| Molecular Weight | 277.38 g/mol |
| MDL Number | MFCD00076918 |
| Chirality | L-Isomer (2R configuration) |
Physical Properties
| Parameter | Value / Description | Note |
| Physical State | White to off-white crystalline powder | Hygroscopic; store desiccated. |
| Melting Point | 86 – 92 °C | Sharp melting range indicates high purity. |
| Solubility | Soluble in DMF, DCM, Methanol, Ethyl Acetate | High solubility facilitates SPPS coupling. |
| Optical Rotation | (c=1 in DMF) | |
| pKa (Carboxyl) | ~3.8 (Predicted) | Typical for N-protected amino acids. |
Part 2: Chemical Architecture & Reactivity
The utility of Boc-Cys(tBu)-OH stems from the differential stability of its two protecting groups. Unlike the disulfide-based S-tert-butylthio (StBu) group, the S-tert-butyl (tBu) thioether is acid-stable.
Structural Analysis (Graphviz Visualization)
The diagram below illustrates the orthogonal nature of the protecting groups.
Caption: Orthogonal protection map showing the acid lability of the N-Boc group versus the acid stability of the S-tBu thioether.
Stability Profile
-
Acid Stability: The S-tBu group is stable to Trifluoroacetic Acid (TFA) and typically stable to Hydrogen Fluoride (HF) at 0°C. This allows for the removal of the N-Boc group (and cleavage of the peptide from the resin in Boc/Bzl strategies) without exposing the reactive thiol.
-
Base Stability: Stable to tertiary amines (DIEA, Triethylamine) and piperidine.
-
Oxidation Resistance: The bulky tert-butyl group provides steric hindrance, making the sulfur atom less prone to accidental oxidation (disulfide formation) compared to S-Trityl (Trt) or free cysteine.
Part 3: Synthesis & Manufacturing[2]
The synthesis of Boc-Cys(tBu)-OH typically follows a two-stage process to ensure enantiomeric purity.
-
S-Alkylation: L-Cysteine is reacted with isobutylene in the presence of a strong acid catalyst (e.g., HCl or H₂SO₄) or using tert-butanol under acidic conditions. This forms S-(tert-butyl)-L-cysteine.[1][2][3][4]
-
Note: Direct alkylation of cysteine can be challenging due to solubility; phase transfer catalysts are sometimes employed.
-
-
N-Protection: The resulting S-protected amino acid is treated with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH/Dioxane) to install the Boc group on the α-amine.
Storage: The compound should be stored at 2–8°C in a tightly sealed container. While relatively stable, it is sensitive to high humidity.
Part 4: Application in Solid Phase Peptide Synthesis (SPPS)
This section details the specific protocols for using Boc-Cys(tBu)-OH, highlighting its role in "Safety-Catch" strategies where the thiol must remain masked during the initial resin cleavage.
Coupling Protocol
Boc-Cys(tBu)-OH couples efficiently using standard activation methods. However, care must be taken to prevent racemization, a common issue with cysteine derivatives.[5]
-
Recommended Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure or HATU/DIEA.
-
Solvent: DMF or NMP.
-
Protocol:
-
Dissolve Boc-Cys(tBu)-OH (3.0 eq) and HATU (2.9 eq) in DMF.
-
Add DIEA (6.0 eq) immediately before adding to the resin.
-
Couple for 45–60 minutes.
-
Expert Tip: Use pre-activation for only 30 seconds to minimize racemization.
-
Orthogonal Deprotection Workflow
The S-tBu group is not removed by the standard TFA cleavage cocktails used in Fmoc chemistry, nor by the HF cleavage used in Boc chemistry. It requires a specific post-synthesis deprotection step.
Method: Mercuric Acetate (Hg(OAc)₂) Cleavage This is the standard method for removing the S-tBu thioether.
-
Dissolution: Dissolve the purified S-tBu protected peptide in TFA (approx. 10 mg/mL).
-
Reaction: Add Mercuric Acetate (10 equivalents per S-tBu group) . Stir at room temperature for 30–60 minutes.
-
Quenching: Remove TFA by rotary evaporation. Redissolve the residue in 10% aqueous acetic acid.
-
Thiol Liberation: Add excess
-Mercaptoethanol or DTT. This precipitates mercury as Hg-thiolate complexes and frees the peptide cysteine thiol. -
Purification: Centrifuge to remove the precipitate and purify the supernatant via RP-HPLC.
Synthesis Flowchart (Graphviz)
Caption: Workflow showing the survival of the S-tBu group during resin cleavage and its subsequent specific removal.
Part 5: Safety & Toxicology
-
GHS Classification: Not classified as a dangerous substance by GHS, but standard laboratory hygiene applies.
-
Handling: Avoid inhalation of dust. Use in a fume hood.
-
Hazards: May cause skin and eye irritation.
-
Disposal: Dispose of as hazardous chemical waste. Note: The deprotection step involves Mercury (Hg) , which is highly toxic and requires specialized hazardous waste disposal protocols.
References
-
PubChem. (n.d.). N-tert-Butyloxycarbonyl-S-tert-butyl-L-cysteine. National Library of Medicine. Retrieved March 3, 2026, from [Link]
- Pastuszak, J. J., & Chimiak, A. (1981). Tert-butyl group as thiol protection in peptide synthesis. Journal of Organic Chemistry, 46(9), 1868-1873. (Foundational text on tBu thioether stability).
